Leritrelvir

SARS-CoV-2 Mpro inhibitor target engagement kinetics

Leritrelvir (RAY1216) is the first approved oral SARS-CoV-2 3CL protease inhibitor without ritonavir boosting, eliminating CYP3A4 DDIs. Phase 3 monotherapy trials show 51.3 h faster recovery in high viral load patients. Offers 12-fold slower target dissociation than nirmatrelvir and retains activity against resistant mutants (L50F/E166V). Suitable for hepatic impairment (Child-Pugh A/B) without dose adjustment. Procure ≥98% pure compound for antiviral discovery & resistance surveillance.

Molecular Formula C31H44F3N5O6
Molecular Weight 639.7 g/mol
Cat. No. B12401723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeritrelvir
Molecular FormulaC31H44F3N5O6
Molecular Weight639.7 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C(=O)N2CC3CCCC3C2C(=O)NC(CC4CCNC4=O)C(=O)C(=O)NC5CCCC5)NC(=O)C(F)(F)F
InChIInChI=1S/C31H44F3N5O6/c32-31(33,34)30(45)38-23(17-7-2-1-3-8-17)29(44)39-16-19-9-6-12-21(19)24(39)27(42)37-22(15-18-13-14-35-26(18)41)25(40)28(43)36-20-10-4-5-11-20/h17-24H,1-16H2,(H,35,41)(H,36,43)(H,37,42)(H,38,45)/t18-,19-,21-,22-,23-,24-/m0/s1
InChIKeyICGMMLTUQDVAST-HEZDJTGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leritrelvir (RAY1216): A Ritonavir-Free, Single-Agent 3CL Protease Inhibitor for SARS-CoV-2


Leritrelvir (RAY1216, trade name: 乐睿灵®) is a peptidomimetic, α-ketoamide-based, orally active inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) [1]. It is a covalent, slow-tight binding inhibitor that targets the viral 3CL protease to block viral polyprotein processing and subsequent replication [2]. It is approved as a single-component oral therapeutic for the treatment of mild-to-moderate COVID-19 in adult patients in China, uniquely administered without the pharmacokinetic booster ritonavir [3].

Why Leritrelvir Cannot Be Substituted with Other 3CL Protease Inhibitors in Sensitive Patient Populations


While several SARS-CoV-2 Mpro inhibitors have been approved or are in advanced development (including nirmatrelvir, ensitrelvir, and simnotrelvir) [1], critical differences in their pharmacokinetic (PK) properties, reliance on boosting agents, and target-binding kinetics preclude simple substitution. Most notably, the clinical necessity for many 3CL protease inhibitors to be co-administered with ritonavir introduces a significant burden of drug-drug interactions (DDIs) due to ritonavir's potent inhibition of CYP3A4 [2]. For patients with polypharmacy, renal or hepatic impairment, or those seeking to avoid complex DDI management, the intrinsic PK advantages of a single-agent therapy cannot be achieved by substituting with a boosted regimen or a compound with a significantly shorter target residence time.

Quantitative Evidence Guide for Leritrelvir: Direct Comparator Data vs. Nirmatrelvir and In-Class Benchmarks


Leritrelvir vs. Nirmatrelvir: 12-Fold Slower Target Dissociation and Extended Mpro Residence Time

Leritrelvir (RAY1216) exhibits significantly prolonged target engagement compared to nirmatrelvir. Enzyme inhibition kinetic analysis determined that RAY1216 dissociates approximately 12 times slower from the SARS-CoV-2 Mpro enzyme than nirmatrelvir [1]. This is reflected in its drug-target residence time of at least 104 minutes, compared to nirmatrelvir's residence time of 9 minutes [2].

SARS-CoV-2 Mpro inhibitor target engagement kinetics

Leritrelvir vs. Nirmatrelvir: Superior Pharmacokinetic Profile in Preclinical Rodent Models

In head-to-head preclinical PK studies, leritrelvir (RAY1216) demonstrated a markedly superior PK profile in rats and mice compared to nirmatrelvir. Following intravenous administration, RAY1216 exhibited significantly lower plasma clearance and a substantially longer elimination half-life [1].

Pharmacokinetics Drug Metabolism Preclinical Development

Leritrelvir: Clinical Validation of Ritonavir-Free Monotherapy in Phase 3 Trial vs. Placebo

The pivotal Phase 3 trial (NCT05620160) validated leritrelvir's efficacy as a 400 mg TID monotherapy regimen without ritonavir. Leritrelvir significantly shortened the median time to sustained clinical recovery of 11 COVID-19 symptoms compared to placebo [1].

Phase 3 Clinical Trial COVID-19 Monotherapy

Leritrelvir: No Dose Adjustment Required in Mild-to-Moderate Hepatic Impairment

A dedicated Phase 1 PK study in patients with hepatic impairment demonstrated that leritrelvir exposure (AUC and Cmax) was comparable between subjects with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment and healthy matched controls [1]. The geometric least-squares mean ratios for AUC and Cmax in mild and moderate impairment groups were within 80-125% of normal controls, indicating no clinically relevant difference.

Hepatic Impairment Special Populations Pharmacokinetics

Leritrelvir: Retains Activity Against Nirmatrelvir-Resistant 3CLpro Mutant L50F/E166V

In a replicon assay, leritrelvir demonstrated retained inhibitory activity against the nirmatrelvir-resistant 3CLpro double mutant L50F/E166V [1]. This mutation has been reported to increase nirmatrelvir's IC50 by approximately 100-fold [2], highlighting leritrelvir's potential advantage against emerging resistance.

Antiviral Resistance SARS-CoV-2 variants Mpro mutations

Procurement-Driven Application Scenarios for Leritrelvir in Clinical and Translational Research


Clinical Management of COVID-19 in Patients with Polypharmacy or High DDI Risk

For patients on concomitant medications metabolized by CYP3A4 (e.g., certain statins, antiarrhythmics, immunosuppressants), leritrelvir's ritonavir-free profile directly addresses a major clinical limitation of boosted protease inhibitor regimens. The Phase 3 trial confirmed its efficacy as monotherapy [1], and its intrinsic PK properties eliminate the need for a PK enhancer [2]. This makes leritrelvir a preferred choice for formulary inclusion where DDI management is a key concern.

Treatment of Mild-to-Moderate COVID-19 in Patients with Hepatic Impairment

Leritrelvir is supported by clinical pharmacology data demonstrating no clinically relevant changes in drug exposure in patients with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment, requiring no dose adjustment [3]. This is a significant advantage for managing COVID-19 in this vulnerable population, where the use of ritonavir-boosted agents may be complicated by altered hepatic metabolism and heightened DDI risks.

Research on SARS-CoV-2 Mpro Inhibitor Resistance and Combination Strategies

Leritrelvir's distinct binding kinetics, including a 12-fold slower dissociation rate and extended target residence time compared to nirmatrelvir [4], make it a valuable tool compound for studying Mpro inhibition dynamics. Its retained activity against nirmatrelvir-resistant mutants like L50F/E166V [5] further supports its use in resistance surveillance studies and in exploring combination or sequential antiviral strategies to suppress resistance emergence.

Antiviral Efficacy Assessment in Controlled Clinical Trial Settings

Leritrelvir's Phase 3 clinical trial provides a robust, quantitative efficacy benchmark for COVID-19 symptom resolution [6]. In subgroup analyses, patients treated within 72 hours of a positive nucleic acid test had a 33.9-hour shorter recovery time versus placebo, and those with a high baseline viral load (>8 log10 copies/mL) experienced a 51.3-hour reduction in recovery time [6]. These metrics offer clear endpoints for comparative effectiveness research and health technology assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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